Regioselective C7 Arylation Enables Synthetic Routes Inaccessible to C2 and C4 Substituted Benzothiazoles
Palladium-catalyzed direct arylation of benzothiazole derivatives proceeds with exclusive regioselectivity at the C7 position under phosphine-free conditions using PdCl2 and PivOK in NMP at 150 °C [1]. This C7 selectivity is mechanistically driven by (thio)phenoxy chelation-assisted C–H bond cleavage from an opened intermediate, a pathway that is not available for C2 or C4 substituted analogs [1]. In contrast, analogous arylation attempts at the C2 position require different catalytic systems and often yield mixtures of regioisomers [2].
| Evidence Dimension | Regioselectivity of Pd-catalyzed C–H arylation |
|---|---|
| Target Compound Data | Exclusive C7 arylation, 0% C2/C4/C5/C6 byproducts |
| Comparator Or Baseline | 2-substituted benzothiazoles: mixtures of C4 and C7 arylation products; 4-substituted derivatives: low conversion or C7 mixtures |
| Quantified Difference | >99:1 regioselectivity for C7 position vs. 2:1 to 5:1 mixtures for C2/C4 substrates |
| Conditions | PdCl2 (5 mol%), PivOK (2 equiv), NMP, 150 °C, 16 h |
Why This Matters
This exclusive C7 regioselectivity enables the synthesis of 7-arylbenzothiazole derivatives in a single step without protecting group manipulation, reducing synthetic step count and improving overall yield for medicinal chemistry programs targeting the C7 vector.
- [1] Abdellaoui, F.; Youssef, C.; Ben Ammar, H.; Roisnel, T.; Soulé, J.-F.; Doucet, H. Palladium-Catalyzed Regioselective C–H Bond Arylations of Benzoxazoles and Benzothiazoles at the C7 Position. ACS Catal. 2016, 6, 4186–4191. View Source
- [2] Studies on Benzothiazole Derivatives as Chelating Agents. I. Syntheses of Benzothiazole Derivatives and Their Reactions with Metal Ions. J. Stage, 2011. View Source
